Cas no 1803857-25-1 (4,5-Diiodo-2-hydroxymandelic acid)

4,5-Diiodo-2-hydroxymandelic acid is a halogenated derivative of mandelic acid, characterized by the presence of iodine atoms at the 4 and 5 positions and a hydroxyl group at the 2 position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex iodinated aromatic structures. The iodine substituents enhance its reactivity in electrophilic substitution and cross-coupling reactions, making it useful for pharmaceutical and agrochemical applications. Its hydroxyl group further allows for functionalization, broadening its utility in derivatization and conjugation chemistry. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
4,5-Diiodo-2-hydroxymandelic acid structure
1803857-25-1 structure
商品名:4,5-Diiodo-2-hydroxymandelic acid
CAS番号:1803857-25-1
MF:C8H6I2O4
メガワット:419.939787387848
CID:4942228

4,5-Diiodo-2-hydroxymandelic acid 化学的及び物理的性質

名前と識別子

    • 4,5-Diiodo-2-hydroxymandelic acid
    • インチ: 1S/C8H6I2O4/c9-4-1-3(7(12)8(13)14)6(11)2-5(4)10/h1-2,7,11-12H,(H,13,14)
    • InChIKey: JSYAGJAYSXJDRJ-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CC(=C(C=1)C(C(=O)O)O)O)I

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 77.8

4,5-Diiodo-2-hydroxymandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015024441-250mg
4,5-Diiodo-2-hydroxymandelic acid
1803857-25-1 97%
250mg
494.40 USD 2021-06-18
Alichem
A015024441-1g
4,5-Diiodo-2-hydroxymandelic acid
1803857-25-1 97%
1g
1,579.40 USD 2021-06-18
Alichem
A015024441-500mg
4,5-Diiodo-2-hydroxymandelic acid
1803857-25-1 97%
500mg
790.55 USD 2021-06-18

4,5-Diiodo-2-hydroxymandelic acid 関連文献

4,5-Diiodo-2-hydroxymandelic acidに関する追加情報

Introduction to 4,5-Diiodo-2-hydroxymandelic Acid (CAS No. 1803857-25-1)

4,5-Diiodo-2-hydroxymandelic acid, identified by its Chemical Abstracts Service (CAS) number 1803857-25-1, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis. This compound, characterized by its diiodinated mandelic acid derivative, exhibits unique structural and functional properties that make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of two iodine atoms at the 4th and 5th positions relative to the hydroxyl group introduces a high degree of reactivity, enabling diverse synthetic transformations that are pivotal for constructing complex molecular architectures.

The significance of 4,5-Diiodo-2-hydroxymandelic acid lies in its utility as a building block for the synthesis of biologically active molecules. Its structural framework, combining the mandelic acid scaffold with halogen substituents, allows for selective functionalization through various chemical reactions such as cross-coupling, nucleophilic substitution, and oxidation processes. These reactions are fundamental in the construction of heterocyclic compounds, which are prevalent in many modern drugs targeting neurological disorders, infectious diseases, and cancer.

Recent advancements in synthetic methodologies have highlighted the role of 4,5-Diiodo-2-hydroxymandelic acid in the development of novel therapeutic agents. For instance, studies have demonstrated its application in the synthesis of iodinated analogs of natural products, which exhibit enhanced bioavailability and improved pharmacokinetic profiles. The ability to introduce iodine atoms at specific positions on the mandelic acid core allows for fine-tuning of electronic and steric properties, which are critical for achieving optimal receptor binding affinity.

In the realm of medicinal chemistry, 4,5-Diiodo-2-hydroxymandelic acid has been explored as a precursor for small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as tyrosine kinases and proteases play crucial roles in cellular signaling pathways associated with diseases like cancer and inflammation. By leveraging the reactivity of the iodine substituents, researchers have been able to design potent inhibitors that disrupt aberrant signaling networks. For example, recent publications have described the use of 4,5-Diiodo-2-hydroxymandelic acid derivatives in generating kinase inhibitors that exhibit high selectivity and low toxicity profiles.

The pharmaceutical industry has also recognized the potential of 4,5-Diiodo-2-hydroxymandelic acid in the development of radiopharmaceuticals. Iodine-125 and iodine-131 are commonly used isotopes in diagnostic imaging and radiotherapy due to their favorable nuclear properties. The incorporation of iodine into molecular frameworks via 4,5-Diiodo-2-hydroxymandelic acid facilitates the production of radiolabeled compounds that can be used for positron emission tomography (PET) scans or targeted radiotherapy treatments. Such applications are particularly relevant in oncology, where precise imaging and therapy are essential for improving patient outcomes.

Beyond its pharmaceutical applications, 4,5-Diiodo-2-hydroxymandelic acid has found utility in agrochemical research. The structural motifs present in this compound can be modified to develop novel herbicides and fungicides that offer improved efficacy against resistant plant pathogens. Additionally, its role as a chiral building block has been explored in asymmetric synthesis, where enantiomerically pure compounds are synthesized with high precision using catalytic methods.

The synthesis of 4,5-Diiodo-2-hydroxymandelic acid itself is a testament to modern synthetic chemistry techniques. Traditional methods often involve multi-step sequences with limited yields and harsh reaction conditions. However, recent innovations have enabled more efficient routes to this compound through palladium-catalyzed cross-coupling reactions or direct halogenation strategies. These advancements not only improve scalability but also enhance sustainability by reducing waste generation and energy consumption.

Future research directions may focus on expanding the chemical space accessible through derivatives of 4,5-Diiodo-2-hydroxymandelic acid. By integrating machine learning algorithms into virtual screening processes, computational chemists can predict new molecular structures with enhanced biological activity. This interdisciplinary approach combines experimental expertise with computational power to accelerate drug discovery pipelines.

In conclusion,4,5-Diiodo-2-hydroxymandelic acid (CAS No. 1803857-25-1) represents a versatile intermediate with broad applications across multiple industries. Its unique structural features enable diverse synthetic transformations that are critical for developing innovative therapeutics and agrochemicals. As research continues to uncover new methodologies and applications,4,5-Diiodo-2-hydroxymandelic acid is poised to remain a cornerstone compound in medicinal chemistry and beyond.

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